Dibenzo-21-corona-7

Descripción general

Descripción

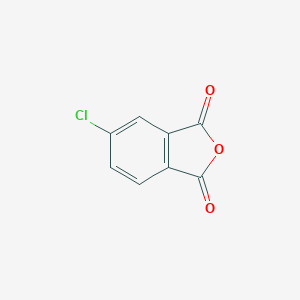

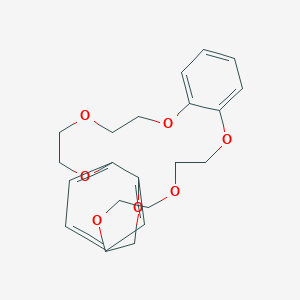

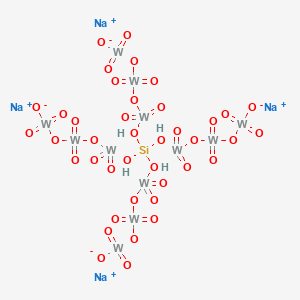

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, also known as 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.

The exact mass of the compound 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sensor Potenciométrico para Iones de Cesio

Dibenzo-21-corona-7 se ha utilizado para crear un nuevo tipo de sensor potenciométrico para iones de cesio . Este sensor ha demostrado buenas características analíticas, como el límite de detección, la pendiente de la función del electrodo, la selectividad a una serie de iones interferentes y el rango de trabajo del pH de las soluciones .

Eliminación de Cesio-137

This compound ha mostrado una alta capacidad para eliminar el cesio-137 de soluciones tanto ácidas como alcalinas . Sin embargo, los cambios en las propiedades físicas y químicas de tales mezclas como resultado de la alta irradiación son una preocupación importante .

Material de Membrana para Sensores Químicos

This compound es un material de membrana importante para sensores químicos . Sus moléculas tienen configuraciones espaciales que consisten en grupos polares, lo que permite retener el ion que determina el potencial, así como grupos lipófilos, necesarios para una buena solubilidad en medios orgánicos .

Selectividad a Iones de Metales Alcalinos y Alcalinotérreos

This compound se ha utilizado para crear un sensor químico con alta selectividad a iones de metales alcalinos y alcalinotérreos .

Composiciones de Membrana

This compound se puede utilizar en composiciones de membrana, no solo en membranas clásicas plastificadas basadas en cloruro de polivinilo (PVC), sino también en nanotubos de carbono, capas de grafeno y estructuras semiconductoras

Mecanismo De Acción

Target of Action

Dibenzo-21-crown-7, also known as Dibenzo-21-crown 7-Ether or 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, is a cyclic organic compound featuring a unique macrocyclic ether structure . It plays a pivotal role in the field of supramolecular chemistry, especially in the synthesis of polymer nanoparticles . The primary targets of Dibenzo-21-crown-7 are inorganic cations with diameters that closely match the size of the crown ether’s cavity .

Mode of Action

The mode of action of Dibenzo-21-crown-7 involves the formation of stable complexes with inorganic cations. The crown ether’s unique structure allows it to encapsulate the cation within its cavity, forming a stable complex through electrostatic attraction . This interaction results in changes to the physical and chemical properties of the cation, influencing its reactivity and behavior in chemical reactions .

Biochemical Pathways

The biochemical pathways affected by Dibenzo-21-crown-7 are largely dependent on the specific cation involved. For instance, when complexed with rubidium ions, the compound has been used in ion-imprinted technology for the determination of rubidium ions . .

Result of Action

The result of Dibenzo-21-crown-7’s action is the formation of stable complexes with inorganic cations. This can influence the cations’ reactivity and behavior in chemical reactions . In the case of rubidium ions, the formation of these complexes has been used to improve the selectivity and efficiency of rubidium ion detection .

Action Environment

The action of Dibenzo-21-crown-7 can be influenced by various environmental factors. For instance, solvent effects can exert adverse influences on thermodynamic stability, leading to decreased binding Gibbs free energy and coordination number in certain solvents compared to the gas phase . Additionally, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability .

Propiedades

IUPAC Name |

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCQOMAQPUYHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342925 | |

| Record name | Dibenzo-21-crown-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14098-41-0 | |

| Record name | Dibenzo-21-crown-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-21-crown 7-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)